Methyl 4-(2-fluoropyridin-4-yl)benzoate
Overview
Description
Methyl 4-(2-fluoropyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Chen and Sorensen (2018) developed a method for the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehides, utilizing orthanilic acids as transient directing groups. This technique facilitates the synthesis of benzaldehyde ortho C-H palladation intermediates (Chen & Sorensen, 2018).
- Wittmann et al. (2006) presented a novel synthetic pathway for 4-fluoropyridines, potentially leading to additional alkyl groups in position 3. This pathway is based on 2-fluoroallylic alcohols and involves ireland-claisen and aza-cope rearrangements (Wittmann et al., 2006).
Material Science and Engineering :
- Dabrowski et al. (1995) observed that substituting the central benzene ring with a fluorine atom effectively depresses the smectic A phase, impacting the viscosity, optical, and thermal properties of nematic mixtures (Dabrowski et al., 1995).
- Arrousse et al. (2021) found that certain synthesized compounds, including variants of methyl 4-(2-fluoropyridin-4-yl)benzoate, effectively inhibit mild steel corrosion in acidic environments by adsorbing on its surface (Arrousse et al., 2021).
Biomedical Applications :
- In pharmacokinetics, Kim et al. (2008) studied a compound (IN-1130) related to methyl 4-(2-fluoropyridin-4-yl)benzoate, noting its high bioavailability and distribution in liver, kidneys, and lungs (Kim et al., 2008).
- A novel AT1 receptor tracer, [18F]fluoropyridine-candesartan, synthesized for PET imaging studies, demonstrates the potential biomedical imaging applications of fluoropyridine derivatives (Abreu Diaz et al., 2020).
Pharmaceutical Research :
- Teffera et al. (2013) explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, revealing the significance of stability and potency in these compounds (Teffera et al., 2013).
properties
IUPAC Name |
methyl 4-(2-fluoropyridin-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-15-12(14)8-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDOZQFIIPNAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-fluoropyridin-4-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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